- Pseudo-ginsenoside derivatives and preparation method, China, , ,
Cas no 97744-96-2 (sanchinoside-B1)

sanchinoside-B1 structure
Produktname:sanchinoside-B1
sanchinoside-B1 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- sanchinoside-B1
- 3beta,12beta,25-Trihydroxydammar-(E)-20(22)-ene-6-O-beta-D-glucopyranoside
- 3β,12β,25-Trihydroxydammar-(E)-20(22)-ene-6-O-β-D-glucopyranoside
- D
- Sanchinoside B1
- beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl
- DTXSID001141534
- (2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 97744-96-2
-
- Inchi: 1S/C36H62O9/c1-19(10-9-13-32(2,3)43)20-11-15-35(7)26(20)21(38)16-24-34(6)14-12-25(39)33(4,5)30(34)22(17-36(24,35)8)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/b19-10+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,34-,35-,36-/m1/s1
- InChI-Schlüssel: SLPPUMWTJMNBCW-SZHHNJADSA-N
- Lächelt: C[C@]12[C@@]3(CC[C@@H]([C@H]3[C@H](O)C[C@@H]1[C@]1(CC[C@H](O)C(C)(C)[C@@H]1[C@H](C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C)/C(/C)=C/CCC(O)(C)C)C
Berechnete Eigenschaften
- Genaue Masse: 638.43938355g/mol
- Monoisotopenmasse: 638.43938355g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 45
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1110
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 15
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topologische Polaroberfläche: 160Ų
Experimentelle Eigenschaften
- Dichte: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (2.3E-3 g/L) (25 ºC),
sanchinoside-B1 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP5184-100mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 100mg |
$890 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP5184-20mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 20mg |
$290 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP5184-10mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 10mg |
$190 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP5184-5mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 5mg |
$120 | 2023-09-19 |
sanchinoside-B1 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , 1,4-Dioxane , Water ; 5 h, pH 7.0, 90 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Referenz
- Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coeruleaJournal of Natural Products, 2007, 70(7), 1203-1206,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Dichloromethane , Acetic anhydride , Pyridine ; 10 h, 40 °C
1.2 Reagents: Sulfuric acid Solvents: Dichloromethane ; 20 h, 4 °C
1.3 Reagents: Sodium hydroxide ; pH 7
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , 1,4-Dioxane , Water ; 5 h, 90 °C
1.5 pH 7
1.2 Reagents: Sulfuric acid Solvents: Dichloromethane ; 20 h, 4 °C
1.3 Reagents: Sodium hydroxide ; pH 7
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , 1,4-Dioxane , Water ; 5 h, 90 °C
1.5 pH 7
Referenz
- Process for preparation of pseudo-ginsenoside Rh2 and derivatives, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Referenz
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
Journal of Natural Products,
2007,
70(7),
1203-1206
,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Semi-synthesis of twelve known 20Z/E pseudo-ginsenosides and their comparative study of antioxidative activity in free radical induced hemolysis of rabbit erythrocytesChemical & Pharmaceutical Bulletin, 2018, 66(5), 535-540,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Pyridine ; 24 h, rt
1.2 Solvents: Methanol ; rt
2.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
1.2 Solvents: Methanol ; rt
2.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
Referenz
- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPTChemistry of Natural Compounds, 2019, 55(1), 66-73,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
Referenz
- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPTChemistry of Natural Compounds, 2019, 55(1), 66-73,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
Referenz
- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPTChemistry of Natural Compounds, 2019, 55(1), 66-73,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Referenz
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
Journal of Natural Products,
2007,
70(7),
1203-1206
,
sanchinoside-B1 Raw materials
- Ginsenoside RG1
- Ginsenoside Rh1
- Ginsenoside Re
- Notoginsenoside R1
- β-D-Glucopyranoside, (3β,6α,12β,20Z)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 2,3,4,6-tetraacetate
- β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 3,4,6-triacetate
- β-D-Glucopyranoside, (3β,6α,12β)-3,12-bis(acetyloxy)-20-hydroxydammar-24-en-6-yl, 2,3,4,6-tetraacetate
- Ginsenoside Re1
- β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 2,3,4,6-tetraacetate
sanchinoside-B1 Preparation Products
- Notoginsenoside R2 (80418-25-3)
- Ginsenoside Rh4 (174721-08-5)
- 20(R)-Notoginsenoside R2 (948046-15-9)
- Ginsenoside Rh1 (63223-86-9)
- sanchinoside-B1 (97744-96-2)
- (3β,6α,12β,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside (948046-16-0)
- (3β,6α,12β)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (80928-46-7)
- Notoginsenoside ST13 (2015215-13-9)
- Ginsenoside Rg2 (52286-74-5)
- 20(R)-Ginsenoside Rg2 (80952-72-3)
- (20R)-Ginsenoside Rh1 (80952-71-2)
- Ginsenoside F4 (181225-33-2)
- (3beta,6alpha,12beta,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-6-deoxy-alpha-L-mannopyranosyl-beta-D-glucopyranoside (948046-19-3)
- (3β,6α,12β,20ξ)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside (948046-18-2)
sanchinoside-B1 Verwandte Literatur
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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